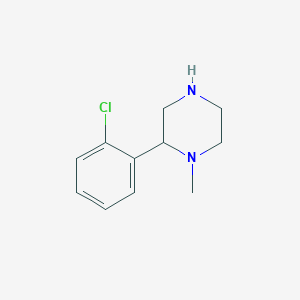
2-(2-Chlorophenyl)-1-methylpiperazine
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and spectral data .Applications De Recherche Scientifique
Synthesis of Chalcone Derivatives
2-(2-Chlorophenyl)-1-methylpiperazine: can be utilized in the synthesis of chalcone derivatives. Chalcones are known for their extensive pharmacological properties, including antimicrobial, antifungal, and anticancer activities . The compound can serve as a precursor or intermediate in creating chalcone compounds that exhibit a wide range of biological effects.
Antimicrobial Applications
Research indicates that chalcone derivatives synthesized using compounds like 2-(2-Chlorophenyl)-1-methylpiperazine have significant antimicrobial properties . These derivatives can be designed to target specific microbial pathways, potentially overcoming antibiotic resistance and enhancing the efficacy of antibacterial treatments.
Anti-inflammatory Properties
Chalcone compounds derived from 2-(2-Chlorophenyl)-1-methylpiperazine have been shown to possess anti-inflammatory properties. They may be more potent than reference drugs such as indomethacin and ibuprofen, suggesting a promising avenue for developing new anti-inflammatory agents .
Anticancer Research
The structural flexibility of 2-(2-Chlorophenyl)-1-methylpiperazine allows for the creation of chalcone derivatives with potential anticancer properties. These derivatives can be investigated for their ability to inhibit cancer cell growth and could lead to the development of novel anticancer drugs .
Enzyme Inhibition
Chalcone derivatives synthesized from 2-(2-Chlorophenyl)-1-methylpiperazine can act as enzyme inhibitors. By targeting specific enzymes within biological pathways, these compounds can be used to study disease mechanisms or develop therapeutic agents .
Antifungal and Antiviral Research
The compound’s derivatives have shown promise in antifungal and antiviral research. Their ability to interfere with the life cycle of fungi and viruses makes them valuable in the study of infectious diseases and the development of new treatments .
Chemical Intermediate for Heterocyclic Compounds
The compound serves as a chemical intermediate for synthesizing various heterocyclic compounds. These heterocycles have diverse applications in pharmaceuticals, agrochemicals, and dyes, making 2-(2-Chlorophenyl)-1-methylpiperazine a valuable entity in organic synthesis .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .
Biochemical Pathways
For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .
Action Environment
For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQLULJKCTVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



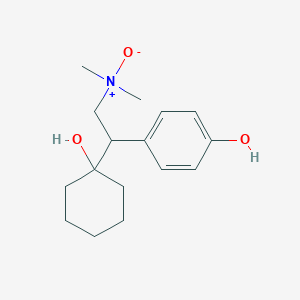
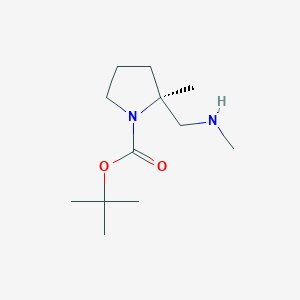

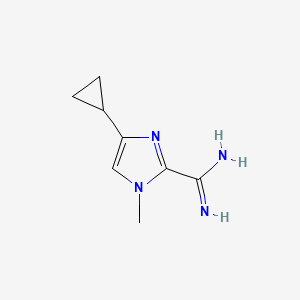
![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
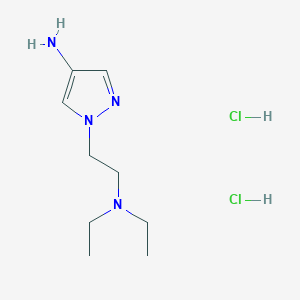
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)

![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)